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Acid Yellow 242

Cat. No.: B1177882
CAS No.: 157629-95-3
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Description

Acid Yellow 242 ( 157629-95-3) is a synthetic azo dye characterized by its red-light yellow hue, primarily used in research applications involving the dyeing and printing of proteinic and synthetic fibers such as wool, silk, and polyamide . As an azo compound, its molecular structure contains the characteristic azo bond (-N=N-), a feature shared with a large class of synthetic colorants . Research into azo dyes like this compound is critical for developing coloration methods and assessing their environmental impact, given that similar dyes are known to be prevalent industrial pollutants . On standardized polyamide, this compound demonstrates a light fastness of 6-7 and a soaping fastness of 5, indicating good resistance to fading from light and washing conditions . The study of its adsorption properties using advanced materials like self-nitrogen-doped activated carbon is an active area of environmental research, aimed at removing such dyes from wastewater streams . This product is provided For Research Use Only (RUO) and is strictly not intended for personal, commercial, or diagnostic use.

Properties

CAS No.

157629-95-3

Molecular Formula

C15H14O2

Synonyms

C.I. Acid Yellow 242

Origin of Product

United States

Synthesis and Advanced Production Methodologies of Acid Yellow 242

Established Synthetic Pathways for Azo Dye Architectures

The conventional synthesis of azo dyes, including Acid Yellow 242, is centered around the formation of an azo group (-N=N-) linking two aromatic or heteroaromatic systems. This is predominantly achieved through a sequence of diazotization and coupling reactions. researchgate.netscribd.com

Diazotization and Coupling Reactions: Fundamental Principles

Diazotization is the initial step, where a primary aromatic amine (the diazo component) is converted into a diazonium salt. scribd.comnih.govtifr.res.inekb.eg This reaction is typically carried out at low temperatures (0-5 °C) in an acidic medium using sodium nitrite (B80452) and a mineral acid like hydrochloric acid. tifr.res.inekb.egsavemyexams.comgrowingscience.comrsc.org The resulting diazonium salt, which is relatively unstable, acts as an electrophile in the subsequent coupling reaction. tifr.res.inekb.egwikipedia.orgslideshare.netfiveable.me

The second step, azo coupling, involves the reaction of the diazonium salt with a coupling component. tifr.res.inekb.egwikipedia.orgslideshare.net Coupling components are typically electron-rich aromatic compounds, such as phenols, naphthols, or aromatic amines. ekb.egsavemyexams.comwikipedia.orgjchemrev.com This reaction is an electrophilic aromatic substitution where the diazonium cation attacks an activated carbon on the coupling component, usually at the para position if available. savemyexams.comwikipedia.org Alkaline conditions are often required, particularly when coupling with phenols. savemyexams.comwikipedia.orgsamipubco.com The coupling reaction forms the stable azo linkage, resulting in the colored azo dye. scribd.comtifr.res.in

Precursor Chemistry and Intermediate Reactivity

The synthesis of azo dyes necessitates specific precursor molecules. The diazo component must be a primary aromatic amine (Ar-NH2). ekb.egimrpress.com Aromatic amines can also serve as coupling components, and these can be primary, secondary (Ar-NHR), or tertiary (Ar-NR1R2) amines. imrpress.com The choice of diazo and coupling components dictates the final structure and properties of the azo dye, including its color. scribd.comfiveable.me

The key intermediate formed during the synthesis is the diazonium salt (ArN+X-). tifr.res.inekb.egslideshare.net These salts are reactive electrophiles essential for the coupling reaction. tifr.res.inwikipedia.orgslideshare.net However, diazonium salts are generally unstable, especially at higher temperatures, and can decompose. ekb.egsavemyexams.com Therefore, the diazotization reaction is typically performed at low temperatures and the diazonium salt is often used immediately in the coupling step to prevent decomposition. tifr.res.inekb.eg The stability of the diazonium salt can be influenced by the counterion; for instance, aryl diazonium salts with a silica-supported boron trifluoride counterion have shown stability at room temperature in a dry state. growingscience.com

Novel and Optimized Synthesis Approaches for this compound

While the diazotization-coupling route is standard, research continues to explore novel and optimized methods for azo dye synthesis, aiming for improved efficiency, reduced environmental impact, and the creation of dyes with enhanced properties. evitachem.comsioc-journal.cnmdpi.com

One-pot methods, which combine multiple reaction steps without isolating intermediates, are being investigated to minimize waste generation and simplify the production process. growingscience.comevitachem.com

Catalytic Synthesis: Exploration of Homogeneous and Heterogeneous Catalysts

Catalytic approaches are gaining prominence in azo dye synthesis to facilitate reactions, improve yields, and enable more sustainable processes. Both homogeneous and heterogeneous catalysis have been explored. mdpi.comscirp.orgnih.gov

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in solution. mdpi.comscirp.org Heterogeneous catalysis utilizes catalysts in a different phase, such as a solid catalyst in a liquid reaction mixture. growingscience.commdpi.comscirp.org Heterogeneous catalysts offer potential advantages in terms of ease of separation and reusability compared to homogeneous catalysts. scirp.org

Studies have investigated the use of various catalysts in azo dye synthesis and degradation. For example, copper(II) ions have been studied for their catalytic activity in the oxidation of azo dyes in both homogeneous and heterogeneous systems. nih.gov

Metal catalysis plays a significant role in modern synthetic chemistry, and its application is being explored in the context of azo dye formation and modification. Palladium and copper catalysis, in particular, have been reported for coupling reactions involving azo dyes or their precursors. thieme-connect.comthieme-connect.com These metal-catalyzed cross-coupling reactions, such as Stille, Heck, Ullmann, and Suzuki couplings, can be applied to elaborate azo dye structures. thieme-connect.comthieme-connect.com Additionally, metal oxides like flower-like CuCo2O4 material have been explored as catalysts for the direct oxidative azo coupling of anilines under aerobic conditions. acs.org Copper (0) has also been reported as a catalyst for the highly efficient synthesis of azos through oxidative coupling reactions. mdpi.com

Organocatalysis, which utilizes small organic molecules as catalysts, offers an alternative to metal catalysis, often providing environmentally friendly routes. rsc.orgbohrium.com While the search results did not provide specific examples of organocatalytic synthesis directly applied to this compound, organocatalytic methods have been developed for the synthesis of various organic compounds, including heterocyclic systems that can be incorporated into dye structures, such as pyrazolones. rsc.org Organocatalysts like TEMPO have been used in metal-free direct oxidative dehydrogenation for the synthesis of azobenzenes from hydrazobenzenes. researchgate.net The use of organophoto-oxidative materials has also been explored for the degradation of azo dyes, highlighting the broader application of organic catalysts in dye-related processes. bohrium.com

Green Chemistry Principles in this compound Production

The application of green chemistry principles in dye synthesis aims to minimize or eliminate the use and generation of hazardous substances. This includes strategies to reduce waste, improve energy efficiency, and utilize more sustainable resources.

Solvent-free synthesis techniques are a key aspect of green chemistry, aiming to reduce or eliminate the need for organic solvents, which can be volatile, flammable, or toxic. chemistrydocs.commdpi.com In the context of dye synthesis, solvent-free conditions can be achieved through various methods, such as grinding or using solid catalysts. kashanu.ac.irresearchgate.net For instance, the synthesis of azo dyes based on β-naphthol has been successfully carried out under solvent-free grinding conditions using a solid acid catalyst, resulting in short reaction times and high yields. kashanu.ac.ir While specific details for this compound are limited, research into solvent-free methods for similar acid dyes suggests the potential for developing more environmentally friendly production processes.

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. libretexts.orgsavemyexams.com A high atom economy indicates less waste generation. ccea.org.ukrsc.org Maximizing atom economy is a crucial principle of green chemistry. rsc.org In traditional dye synthesis, particularly coupling reactions, byproducts are often formed, leading to lower atom economy. Strategies to improve atom economy include designing reactions where most or all reactant atoms are incorporated into the dye molecule and optimizing reaction conditions to minimize side reactions. rsc.org

Waste minimization strategies in dye production also involve optimizing reaction parameters, improving separation and purification techniques, and exploring alternative synthetic routes that generate fewer byproducts. rsc.org For example, one-pot synthesis and multicomponent reactions can increase chemical yield and reduce waste by avoiding intermediate purification steps. rsc.org

Utilizing sustainable feedstocks is another important aspect of green chemistry. This involves using renewable resources instead of finite petrochemicals as starting materials for dye synthesis. mdpi.comrsc.orgmdpi.com While many synthetic dyes currently rely on fossil fuel-based precursors, there is growing interest in exploring biomass-derived chemicals as potential feedstocks for the production of dyes and pigments. rsc.orgmdpi.com Research into sustainable feedstocks for chemical production, such as using biomass for oxalic acid synthesis, highlights the potential for a shift towards more renewable resources in the chemical industry. nih.gov The application of sustainable feedstocks in the synthesis of acid dyes like this compound would contribute to a more environmentally friendly production cycle.

Process Intensification and Scale-Up Considerations

Process intensification aims to significantly shrink equipment size, increase efficiency, and reduce energy consumption in chemical processes. Scale-up considerations involve translating laboratory-scale synthesis methods to industrial production while maintaining yield, purity, and safety.

Continuous flow synthesis reactors offer advantages over traditional batch reactors for process intensification and scale-up. These reactors allow for precise control of reaction parameters such as temperature, pressure, and mixing, which can lead to improved reaction kinetics, higher yields, and better product quality. mdpi.com Continuous flow systems can also enhance safety, particularly for hazardous reactions, and facilitate easier scale-up by simply running the system for longer periods or using larger-capacity flow reactors. While specific applications to this compound synthesis are not detailed in the provided search results, continuous flow methods are being explored for the synthesis of various chemicals and could potentially be applied to dye production to improve efficiency and scalability.

Understanding reaction kinetics is crucial for optimizing chemical processes. acs.org Kinetic studies provide information about the rate of a reaction and how it is affected by factors such as temperature, concentration, and catalysts. acs.orgresearchgate.netmdpi.com For dye synthesis, kinetic data can help determine optimal reaction times, temperatures, and reactant ratios to maximize yield and minimize side product formation. acs.org

Optimization parameters in dye production include factors like pH, temperature, reaction time, and the concentration of reactants and catalysts. samipubco.comacs.orgunesp.br For example, in the adsorption of Acid Yellow 42, the efficiency was highest at a specific pH value, demonstrating the importance of pH optimization in processes involving acid dyes. unesp.br Similarly, studies on the kinetics of other acid dyes, such as Acid Yellow 17 and Acid Yellow 99, have investigated the effect of parameters like temperature and concentration on adsorption rates, providing insights into process behavior. researchgate.netmdpi.com Applying these principles to the synthesis of this compound would involve detailed kinetic studies and optimization experiments to determine the most efficient and cost-effective production conditions. Experimental design methodologies, such as Response Surface Methodology, can be used to optimize various parameters simultaneously in chemical processes. acs.orgsemanticscholar.org

Applications and Functionalization of Acid Yellow 242 in Materials Science

Applications in Textile Dyeing Processes

Acid Yellow 242 is widely utilized for the dyeing and printing of proteinaceous fibers such as wool and silk, as well as the synthetic fiber nylon. nih.gov Its effectiveness on these materials stems from its classification as an acid dye, which exhibits a strong affinity for fibers containing amino groups in an acidic environment. It is considered a leveling acid dye, suitable for application on wool, silk, and nylon.

Dyeing Mechanisms on Proteinaceous Fibers (Wool, Silk)

The dyeing process of proteinaceous fibers like wool and silk with acid dyes, including this compound, is typically conducted in an acidic dye bath. In this low pH environment, the amino groups (NH₂) present in the protein structure of these fibers become protonated, resulting in positively charged sites (–NH₃⁺) along the fiber chain. Acid dyes, such as this compound, are anionic, meaning they carry a negative charge. This negative charge is primarily due to the presence of sulfonic acid groups (–SO₃H) in their molecular structure, which ionize to form sulfonate ions (–SO₃⁻) in the aqueous dye bath. The primary mechanism of dyeing involves the formation of ionic bonds between the positively charged amino groups on the protein fibers and the negatively charged sulfonate groups of the dye molecules. This electrostatic attraction is a key factor in the dye's uptake by the fiber.

Color Fastness and Durability Studies in Dyed Materials

This compound is noted for contributing to color vibrancy, wash-fastness, and resistance to fading in dyed materials. Acid dyes generally provide excellent color fastness properties, including good resistance to light, washing, and rubbing. The strong bonding mechanism established with protein fibers is crucial for ensuring the long-lasting vibrancy and durability of the dyed material.

Studies on the fastness properties of C.I. This compound on polyamide have reported the following ISO ratings:

Fastness PropertyRating (ISO)
Light Fastness6-7
Soaping Fastness5
Perspiration Fastness5
Oxygen Bleaching5
Seawater Fastness5

These ratings indicate good to excellent fastness characteristics for this compound on polyamide under various conditions. High-quality acid dyes, through strong ionic bonding and moisture resistance, enhance fabric longevity and contribute to improved wearability.

Potential Applications in Advanced Materials

Information specifically detailing the applications of this compound in advanced materials beyond traditional textile dyeing is not extensively available in the readily accessible literature. While acid dyes in general have been explored for various applications, specific research or reported uses of this compound in areas such as chromonic liquid crystals, supramolecular assembly, or functional integration in composites and coatings are limited based on the conducted searches.

Chromonic Liquid Crystals and Supramolecular Assembly

Chromonic liquid crystals are a class of liquid crystalline materials formed by the self-assembly of often plank-like molecules, frequently dyes, in a solvent, typically water. These molecules aggregate into columnar structures through non-covalent interactions like pi-pi stacking, which then order to form liquid crystal phases. Supramolecular assembly, in a broader sense, involves the spontaneous association of molecules through non-covalent forces to form larger, ordered structures. While some azo dyes have been investigated for their chromonic and supramolecular properties, specific studies or applications involving this compound in this domain were not found in the readily available search results.

Optoelectronic or Photonic Material Development

This compound has demonstrated potential in the development of optoelectronic and photonic materials, particularly when functionalized through incorporation into nanoscale structures. Research indicates its utility in the context of organic photovoltaics (OPVs), dye-sensitized solar cells (DSSCs), and organic light-emitting diodes (OLEDs), primarily through its optical properties and its ability to be integrated into functional materials platforms. nih.gov

One approach involves loading this compound into water-soluble polymer nanosponges, such as those composed of poly(styrene-alt-maleic acid) (PSMA). nih.gov, This functionalization strategy addresses the water-insolubility of many organic dyes and allows for their use in aqueous environments, potentially expanding their application range in materials science and bioimaging. nih.gov The loading efficiency of organic dyes, including a dye referred to as "242" (associated with OPV applications), into PSMA nanoparticles has been reported to be over 85% for newly synthesized dyes. nih.gov,

Upon incorporation into PSMA nanoparticles (PSMA-242 NPs), this compound exhibits characteristic absorption and emission properties. The absorption spectrum of 242 alone shows a band at 498 nm. After loading into PSMA NPs, a redshift of 12 nm is observed in the absorption band, attributed to J-aggregation. A corresponding redshifted emission band is also noted for the PSMA-242 NPs compared to the dye alone.

Detailed research findings highlight the multiphoton fluorescence properties of PSMA-242 NPs, which are relevant for photonic applications, including potential deep-tissue imaging. nih.gov, PSMA-242 NPs exhibit two-photon fluorescence peaks at approximately 700 nm when excited with varying wavelengths ranging from 1000 to 1200 nm. This near-infrared (NIR) excited multiphoton NIR-fluorescence emission feature suggests their potential for applications requiring tissue penetration.

The optical properties of this compound when incorporated into PSMA nanoparticles are summarized in the table below:

Optical Properties of PSMA-242 Nanoparticles

PropertyWavelength/ValueNotesSource
Absorption Peak (242 alone)498 nmCharacteristic band
Absorption Peak (PSMA-242 NPs)~510 nmRedshifted by 12 nm (J-aggregation)
Emission Peak (PSMA-242 NPs)RedshiftedCompared to 242 alone
Two-Photon Fluorescence Peaks~700 nmUnder 1000-1200 nm excitation
Excitation Wavelength Range1000-1200 nmFor two-photon fluorescence

The functionalization of this compound by loading it into polymer nanoparticles represents a strategy to enhance its applicability in various optoelectronic and photonic domains by improving its processability and enabling specific optical functionalities like multiphoton fluorescence. nih.gov, This approach allows for the exploration of this compound's potential in areas such as light harvesting in solar cells and emissive layers in OLEDs, leveraging its inherent chromophoric properties within a stable, dispersible platform. nih.gov

Environmental Behavior and Transformation Pathways of Acid Yellow 242

Environmental Fate and Transport Mechanisms in Aqueous Systems

The movement and ultimate fate of Acid Yellow 242 in aquatic environments are governed by a combination of its physical and chemical properties and its interactions with the surrounding environmental components. msu.edu Its behavior is largely dictated by its solubility in water and its tendency to adsorb to solid particles such as soils and sediments. industrialchemicals.gov.au

The interaction of this compound with solid environmental matrices is a critical process that influences its mobility and bioavailability. Adsorption, the accumulation of the dye onto the surface of a solid, can significantly reduce its concentration in the water column, thereby limiting its transport over long distances.

The adsorption of anionic dyes like this compound onto environmental surfaces is primarily driven by electrostatic interactions and chemisorption. unesp.br The surfaces of many common environmental materials, such as clays (B1170129) and metal oxides, possess a charge that is dependent on the pH of the surrounding water. At pH values below the point of zero charge (pHpzc) of the adsorbent, the surface carries a net positive charge, which electrostatically attracts the negatively charged anionic dye molecules. psu.edufrontiersin.org

In addition to electrostatic attraction, chemical bonding can occur between the functional groups on the dye molecule and active sites on the adsorbent surface. This process, known as chemisorption, often results in a more stable and less reversible binding of the dye. unesp.br The energetics of these interactions can be evaluated through thermodynamic studies, with negative values of Gibbs free energy (ΔG°) indicating a spontaneous and favorable adsorption process. unesp.br

Several environmental factors can significantly influence the extent and rate of this compound adsorption.

pH: The pH of the aqueous solution is a master variable controlling the adsorption of ionic dyes. For anionic dyes like this compound, adsorption is generally favored in acidic conditions (lower pH). psu.eduunesp.br This is because a lower pH increases the positive charge on the surface of many adsorbents, enhancing the electrostatic attraction with the anionic dye molecules. frontiersin.orgnih.gov Conversely, at higher pH values, the adsorbent surface tends to become more negatively charged, leading to electrostatic repulsion and decreased adsorption. unesp.brunesp.br

Ionic Strength: An increase in the ionic strength of the solution, which is the concentration of dissolved salts, can also impact dye adsorption. The effect of ionic strength can be complex. In some cases, increasing ionic strength can lead to a decrease in adsorption due to competition between the dye anions and other anions in the solution for adsorption sites. vt.edu However, in other instances, an increase in ionic strength can enhance adsorption by compressing the electrical double layer around the adsorbent particles, which reduces the electrostatic repulsion between the adsorbent and the dye molecules. unesp.brresearchgate.net

Temperature: The influence of temperature on adsorption provides insights into the thermodynamic nature of the process. For many dye adsorption systems, an increase in temperature leads to an increase in adsorption capacity, indicating that the process is endothermic. unesp.brpsu.edu This suggests that energy is required to facilitate the transfer of the dye from the solution to the adsorbent surface.

The following table summarizes the general effects of these parameters on the adsorption of anionic dyes similar to this compound.

ParameterEffect on Adsorption of Anionic DyesRationale
pH Decreasing pH generally increases adsorption.Increased positive surface charge of the adsorbent enhances electrostatic attraction with the anionic dye. psu.eduunesp.brnih.gov
Ionic Strength Can increase or decrease adsorption depending on the system.Increased ionic strength can compress the electrical double layer, reducing repulsion, or create competition for adsorption sites. unesp.brvt.edu
Temperature Increasing temperature often increases adsorption.The process is frequently endothermic, meaning it is favored by higher temperatures. unesp.brpsu.edu

To quantify the adsorption process, experimental data are often fitted to various isotherm and kinetic models.

Adsorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid at a constant temperature. The Langmuir and Freundlich models are two of the most commonly used isotherms.

The Langmuir isotherm assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. unesp.brinderscience.com

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. nih.govresearchgate.net

The choice of the best-fitting isotherm model provides valuable information about the nature of the adsorption process. For instance, a good fit to the Langmuir model suggests a more uniform adsorbent surface and monolayer adsorption. unesp.br

Kinetic Models: Adsorption kinetics describe the rate at which the dye is removed from the solution. The pseudo-first-order and pseudo-second-order models are widely applied to analyze adsorption kinetics.

The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of unoccupied sites. researchgate.net

The pseudo-second-order model implies that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. unesp.brnih.govinderscience.com

Studies on similar acid dyes have frequently shown that the pseudo-second-order kinetic model provides a better correlation with the experimental data, indicating that chemisorption plays a significant role in the adsorption process. unesp.brnih.govinderscience.com

The table below presents typical models used to describe the adsorption of acid dyes.

Model TypeModel NameDescription
Isotherm LangmuirDescribes monolayer adsorption on a homogeneous surface. unesp.brinderscience.com
Isotherm FreundlichDescribes multilayer adsorption on a heterogeneous surface. nih.govresearchgate.net
Kinetic Pseudo-first-orderAdsorption rate is proportional to the number of available sites. researchgate.net
Kinetic Pseudo-second-orderRate-limiting step is chemisorption. unesp.brnih.govinderscience.com

This compound is expected to be soluble in water. europa.eudrugfuture.comdrugfuture.compharmacopeia.cn This solubility is a key factor in its environmental transport, as it allows the dye to be readily dispersed in aquatic systems. The hydrophilic nature of the dye suggests that it will primarily remain in the aqueous phase rather than partitioning into organic matter or accumulating in sediments, unless strong adsorption mechanisms are at play. industrialchemicals.gov.au

Adsorption/Desorption Dynamics with Environmental Matrices (e.g., Soils, Sediments, Adsorbents)

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes. For organic pollutants like this compound, these pathways can include hydrolysis and photolysis. However, azo dyes are generally resistant to abiotic degradation under typical environmental conditions. The complex aromatic structure and the stability of the azo bond contribute to their persistence. While some degradation may occur, for instance through advanced oxidation processes, these are not typically significant natural attenuation pathways in the environment. provectusenvironmental.com

Photodegradation Mechanisms

Photodegradation involves the breakdown of chemical compounds by light energy. For dyes like this compound, this can occur through direct absorption of photons or indirectly through reactions with photochemically generated reactive species.

Direct Photolysis: Influence of Wavelength and Light Intensity

Direct photolysis occurs when a molecule absorbs light energy, promoting it to an excited state. researchgate.net If the absorbed energy is sufficient, this can lead to the cleavage of chemical bonds and the breakdown of the molecule. The efficiency of this process is dependent on the molecule's absorption spectrum and the quantum yield of the reaction. The rate of direct photolysis is influenced by the wavelength and intensity of the light source. rsc.org

Azo dyes, the class to which this compound belongs, are characterized by the presence of one or more azo groups (-N=N-) and aromatic rings, which cause them to absorb light in the visible and ultraviolet regions of the spectrum. The degradation process often initiates at the chromophoric azo bond. While specific data on the direct photolysis of this compound is not extensively detailed in current literature, the general mechanism for azo dyes involves the excitation of the molecule upon absorbing photons, potentially leading to isomerization or cleavage of the N=N bond. uc.pt The rate of degradation is typically proportional to the light intensity and the concentration of the dye. rsc.org

Indirect Photodegradation: Role of Reactive Oxygen Species (e.g., Hydroxyl Radicals, Superoxide (B77818) Radicals)

Indirect photodegradation is a significant pathway for the transformation of organic pollutants in aquatic environments. This process involves the reaction of the target compound with reactive oxygen species (ROS) that are generated by other light-absorbing substances in the water, known as photosensitizers (like dissolved organic matter). rsc.orgrsc.org The most important ROS in these processes include hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻). rsc.orgmdpi.com

Hydroxyl radicals are extremely powerful, non-selective oxidizing agents that can react rapidly with most organic molecules, leading to their degradation. ekb.egiwaponline.com Superoxide radicals also participate in the degradation process, although they are generally less reactive than hydroxyl radicals. mdpi.com The photocatalytic degradation of dyes on semiconductor surfaces like TiO₂ or ZnO is a well-studied example of indirect photolysis, where electron-hole pairs generated by light react with water and oxygen to produce •OH and •O₂⁻ radicals, which then decompose the dye molecules. nih.govacs.org For azo dyes, this attack often leads to the cleavage of the azo linkage, resulting in decolorization and further degradation of the resulting aromatic amines. mdpi.com

Chemical Oxidation Processes

Chemical oxidation processes are employed to treat wastewater containing recalcitrant organic compounds like dyes. These methods use strong oxidizing agents to convert complex organic molecules into simpler, less harmful substances such as carbon dioxide and water.

Advanced Oxidation Processes (AOPs) for Decolorization and Degradation

Advanced Oxidation Processes (AOPs) are a subset of chemical oxidation methods characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH) in sufficient quantities to drive the mineralization of organic pollutants. researchgate.netmdpi.com AOPs are considered highly efficient for treating textile effluents that are resistant to conventional treatment methods. rsc.org

Ozonation and Peroxone Processes

Ozonation involves the use of ozone (O₃), a powerful oxidant, to break down pollutants. Ozone can react with organic compounds directly or decompose in water to form hydroxyl radicals, which then attack the pollutants. researchgate.net The efficiency of ozonation can be enhanced by combining it with hydrogen peroxide (H₂O₂), a process known as the peroxone (O₃/H₂O₂) process. The addition of H₂O₂ accelerates the decomposition of ozone to generate a higher concentration of hydroxyl radicals. nih.govdergipark.org.tr

While specific studies on this compound are limited, research on the structurally similar monoazo dye Acid Yellow 17 provides insight into these processes. In one study, ozonation effectively decolorized aqueous solutions of Acid Yellow 17. The removal efficiency was found to be dependent on several factors, including ozone concentration, gas flow rate, and the initial dye concentration. dergipark.org.trresearchgate.net The addition of H₂O₂ in the peroxone process showed a limited enhancement in color removal for this specific dye, suggesting that direct ozonation was the more effective treatment under the tested conditions. dergipark.org.trresearchgate.net

Table 1: Effect of Process Parameters on the Decolorization of Acid Yellow 17 by Ozonation (Data from a study on a related dye) dergipark.org.trresearchgate.net
ParameterConditionEffect on Removal Efficiency
Ozone Gas Flow RateIncrease from 150 L/h to 200 L/hEfficiency increased from 70% to 80.2%
Increase above 200 L/hEfficiency was negatively affected
Ozone Gas Concentration16 g/m³ (at 45 min)98% removal efficiency achieved
Initial Dye ConcentrationIncreasing concentrationDecreased removal efficiency
Peroxone Process (H₂O₂ addition)Addition of H₂O₂Limited effect on color removal
Fenton and Photo-Fenton Reactions

The Fenton process is an AOP that utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) as a catalyst to generate hydroxyl radicals. nih.gov The reaction is most effective under acidic conditions (typically pH 2.5-3.5). unipa.it The basic mechanism is described by the following reaction:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The efficiency of the Fenton process can be significantly enhanced by irradiation with UV-visible light, in a process known as the photo-Fenton reaction. nih.gov Light irradiation facilitates the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), which regenerates the catalyst and produces additional hydroxyl radicals, thereby accelerating the degradation of pollutants. nih.govunipa.it

The Fenton and photo-Fenton processes have been proven effective for the degradation of numerous azo dyes. iwaponline.comlu.lv For instance, studies on the degradation of Sunset Yellow showed that the removal efficiency was highly dependent on the pH and the concentrations of Fe²⁺ and H₂O₂. ekb.eg Optimal conditions were found to be a pH of 2.7, achieving over 51% decolorization within 90 minutes. ekb.eg The photo-Fenton process generally achieves higher degradation and mineralization rates in shorter reaction times compared to the conventional Fenton process. nih.gov

Table 2: Optimal Conditions for Fenton Oxidation of Sunset Yellow (Data from a study on a related dye) ekb.eg
ParameterOptimal Value
pH2.7
[Fe²⁺]2.55 x 10⁻³ mmol/L
[H₂O₂]0.2425 mmol/L
Temperature25°C
Decolorization Efficiency>51.5% in 90 min (for 20 mg/L initial dye)
Hydrolytic Stability and Pathways

Hydrolytic stability refers to the resistance of a chemical compound to hydrolysis, a reaction in which a water molecule breaks one or more chemical bonds. For azo dyes like this compound, hydrolytic stability is an important factor in their environmental persistence.

This compound is reported to be stable under typical application conditions, which involve pH values between 4.0 and 9.0 and temperatures up to 100°C. industrialchemicals.gov.au Hydrolysis has not been observed during its use in dyeing processes within these limits. industrialchemicals.gov.au This stability, combined with its high water solubility, suggests that the dye is likely to remain in the aquatic phase if released into the environment. industrialchemicals.gov.au Some sources indicate that hydrolysis may be catalyzed by acids or local overheating. tennantsdistribution.com The final steps in the synthesis of this compound can include hydrolysis to refine the dye's properties. evitachem.com

The general mechanism of hydrolytic degradation for organic polymers, which can be analogous to large dye molecules, involves the uptake of water leading to chain scission. mdpi.com This process can be autocatalytic if the by-products, such as carboxylic acids, accumulate and lower the pH. mdpi.com

Reductive Transformation in Anoxic Environments

In anoxic (oxygen-deficient) environments, the primary transformation pathway for azo dyes is reductive cleavage of the azo bond (-N=N-). This process is typically mediated by microorganisms or chemical reducing agents. wur.nlnih.gov The reduction of the azo bond leads to the formation of aromatic amines, which are generally colorless but can be more toxic than the parent dye. frontiersin.org

The reduction of nitroaromatic compounds, which share some structural similarities with azo dyes, has been studied extensively in the context of anoxic environments. acs.org For example, the reduction of these compounds can be facilitated by Fe(II) associated with clay minerals. acs.org The reactivity of these Fe(II) sites depends on factors like the total iron content and the Fe(II)/total Fe ratio. acs.org

Anaerobic granular sludge from wastewater treatment plants has been shown to non-specifically reduce a wide range of azo dyes. wur.nl The mechanism is primarily a biological process, likely involving non-specific enzymes or enzymatically reduced electron carriers, rather than a direct chemical reaction with substances like sulfide (B99878) under typical bioreactor conditions. wur.nl The rate of reduction can vary significantly depending on the specific chemical structure of the azo dye. wur.nl

Biotic Transformation and Biodegradation Studies (Excluding Toxicity)

Microbial Decolorization and Degradation Mechanisms

Microbial transformation is a key process in the environmental fate of azo dyes. Microorganisms, including bacteria, fungi, and algae, can decolorize and degrade these compounds through various metabolic pathways. frontiersin.orgmdpi.comjabonline.in The two primary mechanisms are biosorption (adsorption of the dye onto the microbial biomass) and biodegradation (enzymatic breakdown of the dye molecule). frontiersin.orgmdpi.com

Biodegradation is considered a more desirable pathway as it leads to the actual destruction of the pollutant. mdpi.com The initial and rate-limiting step in the anaerobic biodegradation of azo dyes is the reductive cleavage of the azo bond, which is carried out by enzymes called azoreductases. frontiersin.orgmdpi.com This step breaks the chromophore and results in decolorization. The resulting aromatic amines can then be further degraded, often under aerobic conditions. wur.nlfrontiersin.org

Both fungi and bacteria play significant roles in the transformation of azo dyes. mdpi.comkemdikbud.go.id

Fungi: Filamentous fungi, particularly white-rot fungi, are effective in degrading a wide range of dyes due to their powerful extracellular ligninolytic enzyme systems, which include laccases, lignin (B12514952) peroxidases, and manganese peroxidases. mdpi.commdpi.comuga.edu These enzymes are non-specific and can oxidize the dye molecules, leading to decolorization and degradation. uga.edu Fungal degradation is an oxidative process, which contrasts with the initial reductive step often seen in bacteria. uga.edu Fungi can be applied as living cultures or as dead biomass, with the latter primarily acting through biosorption. mdpi.com

Bacteria: Bacteria are often preferred for biotechnological applications due to their faster growth rates and ease of handling compared to fungi. mdpi.com Bacterial decolorization relies heavily on azoreductase enzymes that reductively cleave the azo bond under anaerobic or anoxic conditions. frontiersin.orgmdpi.com This process can be very efficient, but it produces aromatic amines. Some bacterial strains or consortia are capable of subsequently mineralizing these amines, often in a sequential anaerobic-aerobic process. frontiersin.org Mixed microbial cultures, sometimes combining bacteria and fungi, can be more effective than pure cultures due to synergistic metabolic activities, where one organism may break down the initial dye molecule and another may degrade the resulting intermediates. jabonline.inkemdikbud.go.id

Table 3: Microorganisms Involved in Azo Dye Degradation

Microorganism TypeKey Enzymes/MechanismsAdvantagesDisadvantagesReferences
Fungi Laccases, Lignin Peroxidases, Manganese Peroxidases (Oxidative)Degrade a wide variety of complex dyes; enzymes are extracellular and non-specific.Slower growth rate; may require specific culture conditions (e.g., nitrogen limitation). mdpi.commdpi.comuga.edu
Bacteria Azoreductases (Reductive)Faster growth rate; easier to cultivate and handle; high decolorization efficiency.Reductive cleavage forms potentially toxic aromatic amines; complete mineralization often requires subsequent aerobic treatment. frontiersin.orgmdpi.com
Microbial Consortia Synergistic metabolic activitiesHigher degradation efficiency and mineralization potential compared to pure cultures.More complex to maintain and control the optimal ratio of different species. jabonline.inkemdikbud.go.id

Advanced Analytical and Characterization Techniques for Acid Yellow 242 Research

Spectroscopic Methodologies for Quantification and Structural Analysis

Spectroscopic methods are indispensable in the study of Acid Yellow 242, relying on the interaction of the molecule with electromagnetic radiation to provide information on its concentration, chemical structure, and the functional groups present.

UV-Visible Spectrophotometry for Concentration Determination and Decolorization Monitoring

UV-Visible spectrophotometry is a fundamental technique for the quantitative analysis of this compound in aqueous solutions. nih.govupi.edu This method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light at a specific wavelength and the concentration of the absorbing species. sigmaaldrich.com The analysis involves measuring the absorbance of a solution containing the dye at its wavelength of maximum absorbance (λmax). upi.edu For yellow dyes, this peak is typically found in the visible region of the electromagnetic spectrum. For instance, the related Acid Yellow 23 has a λmax at 427 nm, while Quinoline Yellow (Acid Yellow 3) exhibits its maximum absorbance at 413 nm. upi.eduphotochemcad.com A similar yellow dye showed a λmax at 415 nm. researchgate.net

To determine the concentration of an unknown sample of this compound, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations. ekb.eg The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. upi.edu

This technique is also pivotal for monitoring the decolorization of this compound, a key parameter in studies of dye degradation and wastewater treatment. ijcmas.commdpi.com The efficiency of a decolorization process can be quantified by measuring the decrease in the absorbance at the dye's λmax over time. A significant reduction or the complete disappearance of the characteristic absorption peak indicates the breakdown of the chromophore responsible for the dye's color. ijcmas.com

Table 1: Illustrative UV-Vis Absorption Maxima for Yellow Dyes This table presents examples of maximum absorption wavelengths for various yellow dyes, demonstrating the typical range for such compounds.

Dye Name CAS Number λmax (nm) Solvent
Quinoline Yellow (Acid Yellow 3) 8004-92-0 413 PBS
Acid Yellow 23 (Tartrazine) 1934-21-0 427 Water (acidic)
Unnamed Yellow Dye (Mo) N/A 415 Deionized Water
Sunset Yellow FCF 2783-94-0 430 Water

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in the this compound molecule. nih.gov The method works by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrational energies of specific chemical bonds within the molecule. msu.edu

The FT-IR spectrum of an azo dye like this compound is expected to show characteristic absorption bands. For mono-azo dyes, a prominent band corresponding to the N=N stretching vibration is typically observed in the region of 1504–1555 cm⁻¹. bas.bg Other important regions include those for aromatic C=C stretching, C-N stretching, and, if present, sulfonic acid group (S=O) vibrations. For example, in related azo dyes, aromatic ring absorptions can appear around 1453-1574 cm⁻¹, and C-N stretching is seen near 1230-1240 cm⁻¹. bas.bg By comparing the FT-IR spectrum of this compound with databases of known compounds, its primary structural components can be confirmed. ut.eeirug.org

Table 2: General FT-IR Characteristic Absorption Bands for Azo Dyes This table provides a general guide to the expected infrared absorption frequencies for key functional groups found in azo dyes like this compound.

Functional Group Bond Characteristic Absorption Range (cm⁻¹)
Azo Group N=N Stretch 1504 - 1555
Aromatic Ring C=C Stretch ~1450 - 1600
Amine C-N Stretch ~1230 - 1340
Hydroxyl Group O-H Stretch (broad) ~3200 - 3600
Sulfonic Acid S=O Stretch ~1030 - 1200

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the complete structural elucidation of organic molecules like this compound. industrialchemicals.gov.auplos.org This method provides detailed information about the carbon-hydrogen framework of a molecule. frontiersin.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

1D NMR, including ¹H NMR and ¹³C NMR, provides information on the different types of proton and carbon environments in the molecule. researchgate.net The chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum reveal the connectivity of atoms. frontiersin.orgsigmaaldrich.com ¹³C NMR spectra indicate the number of distinct carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl). researchgate.netdrugbank.com

For complex structures, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between different nuclei, allowing for the unambiguous assembly of the molecular structure. nih.govnih.gov While specific NMR data for this compound is not widely published, the analysis of related dye structures demonstrates the utility of this technique for confirming proposed structures and identifying isomers. doi.orgrug.nl

Mass Spectrometry (MS) for Degradation Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of this compound and to identify its degradation products. rsc.orgepa.gov In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.gov

When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a formidable tool for analyzing complex mixtures that may result from degradation studies. rsc.orgnipne.ro The fragmentation pattern of the parent dye molecule provides structural information that can help confirm its identity. More importantly, by analyzing samples from degradation experiments, the m/z values of new peaks can be used to propose structures for the various intermediate and final degradation products. rsc.orgunil.ch For example, in the analysis of other yellow dyes, researchers have identified degradation products by observing characteristic fragment ions. In one study, fragment ions at m/z 243, 227, 199, 171, and 143 were detected, indicating specific losses from the parent molecule. rsc.org Another study noted a degradation product with an m/z of 242. unil.ch These findings illustrate how MS can trace the pathway of dye decomposition.

Table 3: Exemplary Mass-to-Charge Ratios (m/z) of Fragments from Yellow Dye Analysis This table shows examples of fragment ions observed in the mass spectrometric analysis of yellow dyes, illustrating the data used to identify degradation products.

Parent Compound Class Observed Fragment Ion (m/z) Potential Interpretation
Indian Yellow Dye 243 Loss of glucuronic acid methyl ester moiety
Indian Yellow Dye 227 Euxanthone ion
Indian Yellow Dye 199 Loss of CO from m/z 227
Indian Yellow Dye 171 Further fragmentation
Ballpoint Ink (MV) 242 Aminobenzophenone fragment

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from impurities or from a complex mixture of degradation products, allowing for accurate quantification and identification of each component.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of this compound and for the separation and analysis of its degradation products. industrialchemicals.gov.aupsu.edu The method separates compounds in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. sigmaaldrich.com

For dye analysis, reversed-phase HPLC is commonly used, typically with a C18 column. nipne.ropsu.edu The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. psu.edumdpi.com

A detector, most commonly a Photodiode Array (PDA) or Diode Array Detector (DAD), is coupled to the HPLC system. mdpi.com This detector measures the UV-Vis spectrum of each compound as it elutes from the column, providing both a retention time and spectral information for identification. unl.pt The purity of this compound can be determined by calculating the area percentage of its peak relative to the total area of all peaks in the chromatogram. fao.org In degradation studies, the appearance of new peaks and the decrease in the area of the parent dye peak over time provide a detailed profile of the degradation process. psu.eduresearchgate.net

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile organic compounds. In the context of this compound research, GC-MS is instrumental in analyzing the gaseous products formed during degradation or transformation processes.

The methodology involves introducing a sample, often collected from the headspace of a reaction involving this compound, into the gas chromatograph. tandfonline.com The sample is vaporized and carried by an inert gas through a capillary column. tandfonline.com The separation of components is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. nih.gov Compounds with higher volatility and lower affinity for the stationary phase travel faster through the column.

Following separation in the GC, the individual components enter the mass spectrometer, which acts as a detector. unl.edu The MS ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. unl.edu This spectrum serves as a "molecular fingerprint," allowing for the identification of the volatile products by comparing the fragmentation patterns to established spectral libraries. researchgate.net

In studies involving the breakdown of azo dyes like this compound, GC-MS can identify smaller, volatile organic molecules that are formed. The operating conditions of the GC-MS system are critical for effective separation and analysis.

Table 1: Typical GC-MS Operating Parameters

ParameterTypical SettingPurpose
Column Type Capillary Column (e.g., HP-5, FFAP) unl.eduProvides high-resolution separation of volatile compounds.
Carrier Gas Helium tandfonline.comInert gas to carry the sample through the column.
Injection Mode Splitless or Headspace tandfonline.comunl.eduIntroduces the sample into the GC system.
Oven Temperature Program Ramped (e.g., 40°C hold, then ramp to 250°C) tandfonline.comControls the elution of compounds based on their boiling points.
Ionization Mode Electron Ionization (EI) unl.eduFragments the molecules for mass analysis.
Mass Analyzer Quadrupole unl.eduSeparates ions based on their mass-to-charge ratio.

This table presents a generalized set of parameters. Specific conditions may vary based on the exact nature of the volatile products being analyzed.

Thin Layer Chromatography (TLC) for Qualitative Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures. sigmaaldrich.comlibretexts.org It is particularly useful for monitoring the progress of a reaction or for the initial identification of components in a sample containing this compound. libretexts.org

The principle of TLC is based on the separation of components of a mixture through their differential migration on a stationary phase under the influence of a mobile phase. iitg.ac.in The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina, coated onto a flat, inert substrate like a glass plate or plastic sheet. iitg.ac.in

A small spot of the sample solution is applied to one end of the TLC plate. The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it. The separation occurs because different components travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. libretexts.org

After the solvent front has moved a sufficient distance, the plate is removed and dried. The separated spots, if not colored, can be visualized under UV light or by spraying with a visualizing reagent. bjbms.org The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component. iitg.ac.in This value can be compared to that of a known standard run on the same plate for qualitative identification. bjbms.org

Table 2: TLC System Components for Azo Dye Analysis

ComponentDescriptionExample
Stationary Phase A polar adsorbent coated on a plate. iitg.ac.inSilica gel G
Mobile Phase A solvent or solvent mixture that moves up the plate. sigmaaldrich.comToluene-ether (1:1) saturated with 10% acetic acid bjbms.org
Analyte The substance being analyzed.This compound and its potential degradation products
Visualization Method to see the separated spots. bjbms.orgUV lamp (254 nm and 366 nm) bjbms.org

This table provides examples of components that could be used in a TLC system for analyzing azo dyes. The choice of mobile phase is critical and often requires optimization.

Advanced Characterization of Dye-Material Interactions

Understanding how this compound interacts with various materials is crucial for applications such as adsorption-based water treatment. Advanced techniques are employed to study the structural, morphological, and surface charge changes that occur upon interaction.

X-ray Diffraction (XRD) for Material Structural Changes

X-ray Diffraction (XRD) is a non-destructive analytical technique used to characterize the crystalline structure of materials. sci-hub.se It provides information on the atomic and molecular arrangement within a crystal, including lattice parameters and phase identification. thermofisher.commdpi.com

In the context of this compound research, XRD is used to investigate changes in the crystal structure of an adsorbent material before and after the adsorption of the dye. The technique is based on the principle of Bragg's Law, where a beam of X-rays is directed at a sample, and the scattered X-rays produce a diffraction pattern. thermofisher.com This pattern is unique to the crystalline structure of the material. thermofisher.com

By comparing the XRD patterns of the adsorbent with and without adsorbed this compound, researchers can determine if the dye molecules have intercalated into the material's layers, adsorbed onto the surface, or induced any phase changes in the adsorbent. researchgate.net A shift in the diffraction peaks to lower angles might suggest an increase in the interlayer spacing of a layered material, indicating intercalation of the dye molecules. Conversely, the appearance of new peaks or the disappearance of existing ones could signify a chemical reaction or a significant structural transformation. researchgate.net

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Analysis (EDXA) for Morphological Studies

Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution images of a sample's surface topography. coriolis-pharma.com When coupled with Energy-Dispersive X-ray Analysis (EDXA or EDS), it also allows for elemental analysis of the sample. coriolis-pharma.comthermofisher.com

In the study of this compound interactions with materials, SEM is used to visualize the surface morphology of the adsorbent before and after dye uptake. This can reveal changes such as the formation of a dye layer on the surface, alterations in surface roughness, or the filling of pores. The SEM works by scanning a focused beam of electrons over the sample's surface, which causes the emission of secondary electrons that are then detected to form an image. coriolis-pharma.com

EDXA complements SEM by providing qualitative and semi-quantitative elemental composition of the sample. thermofisher.com When the electron beam strikes the sample, it also causes the emission of characteristic X-rays from the atoms present. coriolis-pharma.com The energy of these X-rays is unique to each element. By analyzing the energy spectrum of the emitted X-rays, EDXA can identify the elements present on the surface of the adsorbent. The presence of sulfur, a key component of this compound (a sulfated azo dye), on the adsorbent surface after the adsorption process would be strong evidence of the dye's presence. nih.gov

Zeta Potential Measurements for Surface Charge Analysis

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the surface charge of a material in a particular medium. lsu.edualaska.edu It is a critical parameter in understanding the interaction between charged dye molecules like this compound and the surface of an adsorbent material.

The surface of an adsorbent in an aqueous solution typically develops a charge due to the ionization of surface functional groups or the adsorption of ions from the solution. alaska.edu This surface charge influences the adsorption of ionic dyes through electrostatic interactions. This compound is an anionic dye, meaning it carries a negative charge in solution. Therefore, its adsorption is generally favored on surfaces with a positive or less negative zeta potential.

Zeta potential is measured by applying an electric field across the sample dispersion and measuring the velocity of the particles using a technique called laser Doppler electrophoresis. mit.edu The zeta potential is then calculated from this velocity. By measuring the zeta potential of an adsorbent material at different pH values, an isoelectric point can be determined, which is the pH at which the zeta potential is zero. This information is vital for optimizing the conditions for the adsorption of charged dyes like this compound. A significant change in the zeta potential of the adsorbent after dye adsorption can also confirm the interaction and provide insights into the adsorption mechanism.

Theoretical and Computational Chemistry Studies of Acid Yellow 242

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of dye molecules. These computational methods provide insights into molecular geometry, electronic distribution, and spectroscopic characteristics, which are crucial for understanding and predicting their behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed for predicting the geometries and reactivity of azo dyes. DFT calculations can provide a detailed understanding of the distribution of electrons within a molecule and how this influences its chemical properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. chemblink.comscribd.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's excitability and stability. scribd.com

For a representative acid azo dye like Acid Red 88, DFT calculations reveal the spatial distribution of these orbitals. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. The energy gap is a determinant of the color of the dye, with a smaller gap generally corresponding to absorption at longer wavelengths.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Representative Acid Azo Dye (Acid Red 88)

ParameterEnergy (eV)
HOMO-6.24
LUMO-2.88
HOMO-LUMO Gap (ΔE)3.36

Note: These values are representative and can vary depending on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govchemicalbook.com The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

In the case of acid azo dyes, the MEP map typically shows negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms of the sulfonate and azo groups, respectively. These regions are susceptible to electrophilic attack. Conversely, positive potential (blue regions) is generally found around the hydrogen atoms, indicating sites for potential nucleophilic attack. This information is crucial for understanding intermolecular interactions, such as those with textile fibers. nih.govnih.gov

Vibrational frequency analysis, performed computationally using DFT, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes, it is possible to assign the experimentally observed spectral bands to specific molecular motions, such as stretching, bending, and wagging of bonds.

For an acid azo dye, characteristic vibrational frequencies include the N=N stretching of the azo group, the S=O stretching of the sulfonate groups, and various C-H and C=C vibrations of the aromatic rings. Comparing the calculated vibrational spectra with experimental data provides a powerful method for structural confirmation and understanding the intramolecular dynamics.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups in a Representative Acid Azo Dye (Acid Red 88)

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)
Azo (-N=N-)Stretching~1450
Sulfonate (-SO₃⁻)Symmetric Stretching~1050
Sulfonate (-SO₃⁻)Asymmetric Stretching~1200
Aromatic C=CStretching~1500-1600
C-HStretching~3000-3100

Note: These are approximate values and the exact frequencies can be influenced by the molecular environment and computational level of theory.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction) can provide highly accurate predictions for various molecular properties. For smaller dye molecules or for benchmarking DFT results, ab initio calculations can offer a more rigorous theoretical description of the electronic structure.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov For acid azo dyes, MD simulations can provide valuable insights into their behavior in different environments, such as in aqueous solution or when interacting with a textile fiber.

By simulating the trajectory of the dye molecule, it is possible to study its conformational changes, diffusion, and interactions with surrounding solvent molecules or a substrate. For instance, MD simulations can be used to investigate the binding mechanism of an acid dye to a polyamide fiber, elucidating the roles of hydrogen bonding and van der Waals interactions in the dyeing process. nih.gov These simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations.

Aggregation Behavior and Self-Assembly in Solution

For many direct and acid dyes, the tendency to self-associate or aggregate in aqueous solutions is a well-documented phenomenon. Computational methods, combined with experimental approaches like absorption spectroscopy, are often used to investigate these aggregation characteristics. Molecular modeling and optimization can elucidate the geometric features of the dye molecules and their aggregates. Such studies on other trisazo direct dyes have shown that the number of molecules forming an aggregate can be determined by calculating the relative energies of the aggregation process. These simulations often consider both parallel and antiparallel orientations to find the most energetically stable configuration. However, specific studies detailing the aggregation number, geometry, and energetic favorability for Acid Yellow 242 are not available.

Interaction with Solvent Molecules and Environmental Interfaces

The interaction of dyes with solvent molecules, particularly water, is crucial to understanding their solubility and dyeing properties. Computational simulations can model these interactions, providing insights into the solvation process. For azo dyes, the interaction with environmental interfaces, such as the surfaces of adsorbent materials, is a key area of research for wastewater treatment. These studies often involve modeling the electrostatic and van der Waals interactions between the dye molecule and the surface. Without specific research on this compound, a detailed account of its interaction with solvent molecules and environmental interfaces remains uncharacterized.

Conformational Dynamics and Stability Studies

The flexibility and conformational landscape of a dye molecule can influence its properties. Computational studies can explore the different conformations of a molecule and their relative stabilities. This is often achieved through methods like molecular dynamics simulations. For azo dyes, the planarity of the molecule and the rotational barriers around key bonds are of interest. There is currently no available research that specifically details the conformational dynamics and stability of this compound.

Structure-Reactivity Relationships and Mechanistic Insights

Computational Elucidation of Degradation Pathways and Intermediates

The degradation of azo dyes is a significant area of environmental research. Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool to elucidate the degradation mechanisms. These studies can predict the most likely sites for radical attack and the subsequent bond cleavages, leading to the formation of various intermediates. While degradation pathways for other azo dyes have been proposed based on computational studies, no such specific elucidation for this compound has been found in the literature.

Modeling of Adsorption Mechanisms and Binding Sites

The removal of dyes from wastewater through adsorption is a widely studied process. Computational modeling is used to understand the adsorption mechanisms at a molecular level. These models can predict the binding energies between the dye and the adsorbent, identify the key functional groups involved in the interaction, and determine the most favorable binding sites. Studies on other acid dyes have successfully used these methods to explain experimental observations. However, specific models for the adsorption of this compound are not available.

Prediction of Photochemical Behavior

The interaction of dyes with light is fundamental to their color and is also important for understanding their potential for photochemical degradation or use in photochemical applications. Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis spectra) of dyes and to study their excited states. This can provide insights into their color and photochemical reactivity. A study on Acid Yellow 9, for instance, used DFT calculations to explain an unusual color change in multilayer films. preprints.orgresearchgate.netpreprints.org Unfortunately, there are no available studies that predict the photochemical behavior of this compound.

Future Research Directions and Unaddressed Challenges in Acid Yellow 242 Research

Development of Novel and Sustainable Synthesis Routes

The conventional synthesis of azo dyes often involves diazotization and coupling reactions that can utilize harsh chemicals and produce significant waste. longdom.org Future research should prioritize the development of environmentally benign and economically viable synthesis methods for Acid Yellow 242.

Key research directions include:

Green Chemistry Approaches: Exploring solvent-free reactions, such as grinding at room temperature, has shown promise for the synthesis of other azo dyes and could be adapted for this compound. longdom.org The use of alternative energy sources like microwave irradiation could also lead to rapid and efficient synthesis. nih.gov

Novel Catalysts: The development and application of reusable and highly efficient catalysts, such as nano BF3·SiO2 and CuI-graphene nanocomposites, can promote greener synthesis pathways. researchgate.nettandfonline.com Investigating the potential of biocatalysts, like enzymes, for the synthesis of this compound is another promising avenue.

Alternative Reagents: Research into replacing traditional and potentially hazardous reagents with more environmentally friendly alternatives is essential. longdom.org This includes exploring in-situ generation of reactants to minimize waste and improve reaction efficiency.

Enhanced Understanding of Environmental Transformation Products and Pathways

The environmental fate of this compound and its potential degradation products is a critical area of concern. Azo dyes can be transformed in the environment through various biotic and abiotic processes, leading to the formation of potentially more toxic and persistent compounds. cdnsciencepub.comrsc.org

Future research should focus on:

Biodegradation Studies: Investigating the microbial degradation of this compound by various microorganisms is crucial. biorxiv.org Identifying the specific enzymes, such as azoreductases, involved in the breakdown of the azo bond (–N=N–) and elucidating the complete degradation pathways are key objectives. biorxiv.org

Advanced Oxidation Processes (AOPs): Exploring the efficacy of AOPs, such as Fenton and photo-Fenton processes, for the mineralization of this compound is important for developing effective wastewater treatment technologies. acs.orgresearchgate.net

Exploration of Advanced Analytical Methodologies for Trace Detection

Accurate and sensitive detection of this compound in various environmental and biological samples is essential for monitoring its presence and ensuring regulatory compliance. While several analytical methods exist for azo dyes, there is a continuous need for improvement. biointerfaceresearch.comresearchgate.netnih.govfrontiersin.org

Future research in this area should include:

Development of Novel Sensors: Creating highly sensitive and selective electrochemical sensors and biosensors for the rapid and on-site detection of this compound. biointerfaceresearch.comresearchgate.net Nanomaterial-based sensors, in particular, show great promise for enhancing detection limits. researchgate.net

Advanced Chromatographic and Spectrometric Techniques: Further development and application of techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for the unambiguous identification and quantification of this compound and its metabolites. nih.govfrontiersin.org

Miniaturized and Portable Analytical Systems: Designing and fabricating microfluidic devices and other portable analytical systems for real-time monitoring of this compound in industrial effluents and the environment.

Integration of Multiscale Computational Approaches for Comprehensive Understanding

Computational modeling can provide valuable insights into the properties, behavior, and fate of this compound at a molecular level, complementing experimental studies. mdpi.comresearchgate.netlgu.edu.pk

Key areas for future computational research include:

Molecular Docking and Simulation: Using molecular docking and molecular dynamics simulations to understand the interactions between this compound and key enzymes involved in its biodegradation. lgu.edu.pk This can aid in the design of more efficient bioremediation strategies.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to predict the toxicity and environmental fate of this compound and its potential transformation products based on their chemical structures.

Modeling of Degradation Kinetics: Employing mathematical models to describe and predict the degradation kinetics of this compound under various environmental conditions and treatment processes. researchgate.netmdpi.com

Synergistic Research between Synthesis, Application, and Environmental Science

A holistic approach that integrates research from different disciplines is crucial for addressing the multifaceted challenges associated with this compound.

Future research should foster collaboration between:

Synthetic Chemists and Environmental Scientists: To design and synthesize new azo dyes that are not only effective in their application but also readily biodegradable and have minimal environmental impact. acs.org

Application Specialists and Toxicologists: To evaluate the potential risks associated with the use of this compound and its alternatives in various consumer products.

Engineers and Microbiologists: To develop and optimize integrated treatment systems that combine, for example, advanced oxidation processes with biological treatment for the complete removal of this compound from wastewater. cdnsciencepub.comacs.org

By focusing on these future research directions, the scientific community can work towards mitigating the potential environmental risks of this compound and promoting the development of more sustainable and safer alternatives.

Q & A

Basic Research Questions

Q. What are the critical parameters influencing the synthesis efficiency of Acid Yellow 242, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis efficiency depends on temperature, pH, stoichiometry of reactants, and catalyst presence. For optimization, use a factorial design of experiments (DoE) to isolate variables. For example, vary temperature (70–100°C) and pH (3–7) systematically while monitoring yield via UV-Vis spectroscopy. Include control experiments without catalysts to assess their impact. Document reaction times and purity metrics (e.g., HPLC retention times) to validate reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound's structural purity and functional groups?

  • Methodological Answer : Combine FTIR (to identify sulfonic acid and azo groups at 1180 cm⁻¹ and 1550 cm⁻¹, respectively) with NMR (¹H and ¹³C for backbone structure). Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times against standards. For trace impurities, use high-resolution mass spectrometry (HRMS). Ensure calibration with certified reference materials and report signal-to-noise ratios for reproducibility .

Q. How does pH influence the stability of this compound in aqueous solutions, and what experimental protocols ensure accurate measurement?

  • Methodological Answer : Conduct pH-dependent stability assays using buffered solutions (pH 2–12) under controlled light/temperature. Monitor degradation via UV-Vis absorbance at λ_max (e.g., 420 nm for this compound). Use kinetic modeling (zero/first-order plots) to derive half-lives. Include triplicate measurements and statistical analysis (e.g., ANOVA) to account for variability. Report buffer compositions and ionic strength, as these may affect dye aggregation .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in this compound's adsorption efficiency across different studies?

  • Methodological Answer : Discrepancies often arise from variations in adsorbent surface area, pore structure, or ionic competition (e.g., Cl⁻ or SO₄²⁻). Conduct competitive adsorption experiments using ion chromatography to quantify interfering ions. Characterize adsorbents via BET surface area analysis and SEM-EDS. Apply Langmuir/Freundlich isotherms with error margins to compare datasets. Address contradictions by standardizing experimental conditions (e.g., ionic strength, adsorbent pretreatment) .

Q. How can computational models predict this compound's photodegradation pathways in aquatic environments?

  • Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of azo and sulfonic groups under UV irradiation. Validate with LC-MS/MS to identify degradation intermediates (e.g., sulfophenyl derivatives). Simulate aqueous reactivity using molecular dynamics (MD) with explicit solvent models. Compare predicted half-lives with experimental data from solar simulator setups. Report computational parameters (e.g., basis sets, solvation models) for reproducibility .

Q. What strategies resolve spectral interference when analyzing this compound in complex matrices (e.g., wastewater)?

  • Methodological Answer : Employ matrix-matched calibration to account for background interference. Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) for pre-concentration. Validate recovery rates (85–115%) via spike-and-recovery tests. For overlapping peaks in UV-Vis, apply derivative spectroscopy or chemometric tools (e.g., PCA). Cross-validate with LC-QTOF-MS for unambiguous identification .

Data Contradiction & Validation

Q. How should researchers address conflicting reports on this compound's ecotoxicological effects in aquatic organisms?

  • Methodological Answer : Reconcile discrepancies by standardizing test organisms (e.g., Daphnia magna vs. Danio rerio), exposure durations, and endpoints (mortality vs. oxidative stress biomarkers). Perform meta-analyses using PRISMA guidelines to assess study heterogeneity. Conduct dose-response assays under OECD/EPA protocols, reporting EC₅₀/LC₅₀ values with 95% confidence intervals. Include positive/negative controls and account for metabolite toxicity via bioassay-guided fractionation .

Tables for Key Comparisons

Parameter Optimal Range Analytical Method Reference
Synthesis Temperature85–90°CDoE with UV-Vis monitoring
λ_max (UV-Vis)420 nm (±2 nm)Calibrated spectrophotometer
Adsorption Capacity120–150 mg/g (activated carbon)Langmuir isotherm

Guidance for Peer Review & Reproducibility

  • Follow journal-specific formatting for tables/figures (e.g., Roman numerals for tables, self-explanatory titles) .
  • Deposit raw data in repositories like Zenodo and cite them in "Data Availability" statements .
  • For computational studies, provide input files (e.g., Gaussian .com files) as supplementary material .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.